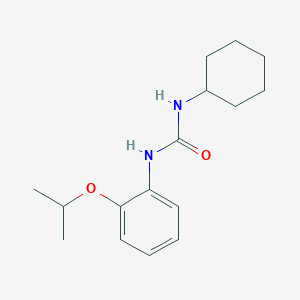

N-cyclohexyl-N'-(2-isopropoxyphenyl)urea

Description

N-Cyclohexyl-N'-(2-isopropoxyphenyl)urea is a synthetic urea derivative characterized by a cyclohexyl group attached to one nitrogen atom of the urea backbone and a 2-isopropoxyphenyl group on the other. Urea derivatives are widely studied for their hydrogen-bonding capabilities, which make them critical in medicinal chemistry for targeting enzymes like soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptors (PPARs) . This compound’s unique structure distinguishes it from other urea analogs, as discussed below.

Properties

IUPAC Name |

1-cyclohexyl-3-(2-propan-2-yloxyphenyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-12(2)20-15-11-7-6-10-14(15)18-16(19)17-13-8-4-3-5-9-13/h6-7,10-13H,3-5,8-9H2,1-2H3,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWGINKOYUCMUGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC=C1NC(=O)NC2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-N’-(2-isopropoxyphenyl)urea can be achieved through several methods. One common approach involves the reaction of cyclohexylamine with 2-isopropoxyphenyl isocyanate. The reaction typically takes place in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of N-cyclohexyl-N’-(2-isopropoxyphenyl)urea may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is purified using large-scale crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions: N-cyclohexyl-N’-(2-isopropoxyphenyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding urea derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropoxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Halides or amines in the presence of a suitable catalyst or under basic conditions.

Major Products Formed:

Oxidation: Urea derivatives with oxidized functional groups.

Reduction: Amine derivatives.

Substitution: Compounds with substituted functional groups replacing the isopropoxy group.

Scientific Research Applications

N-cyclohexyl-N’-(2-isopropoxyphenyl)urea has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis for the preparation of various urea derivatives.

Biology: Investigated for its potential as an enzyme inhibitor or modulator in biochemical studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N’-(2-isopropoxyphenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

N-Cyclohexyl-N'-(4-iodophenyl)urea (CIU)

- Structural Difference : Replaces the 2-isopropoxy group with a 4-iodo substituent.

- Impact :

- The electron-withdrawing iodine atom enhances hydrogen-bonding interactions with residues like Tyr383 and Asp335 in sEH, improving inhibitory potency .

- Demonstrates dual activity as an sEH inhibitor and PPAR modulator, whereas the 2-isopropoxy analog’s activity may be more target-specific due to steric effects .

N-Cyclohexyl-N'-(2-hydroxyethyl)urea

- Structural Difference : Substitutes the 2-isopropoxyphenyl group with a hydroxyethyl chain.

- Impact :

Variations in Urea Backbone

N-Cyclohexyl-N'-(5-nitro-1,3-thiazol-2-yl)thiourea

- Structural Difference : Replaces the urea oxygen with sulfur (thiourea).

- Impact :

- Thiourea’s weaker hydrogen-bonding capacity reduces binding affinity to enzymes like sEH compared to urea derivatives .

- Altered electronic properties may shift biological targets; for example, nitro-thiazole thioureas are often explored as antimicrobial agents .

N-Cyclohexyl-N'-phenylurea

- Structural Difference : Lacks the isopropoxy group on the phenyl ring.

- Impact :

Substituent Position and Size

N-Cyclohexyl-N'-(propyl)phenylurea

- Structural Difference : Incorporates a propyl group instead of isopropoxy.

N-Cyclopentyl-N'-(2-isopropoxyphenyl)urea

- Structural Difference : Replaces cyclohexyl with cyclopentyl.

- Impact :

- Smaller cyclopentyl ring reduces hydrophobic interactions, lowering binding affinity in enzymes reliant on cyclohexyl-induced van der Waals forces .

Enzyme Inhibition and Drug Design

- sEH Inhibition : The 2-isopropoxyphenyl group’s steric bulk may hinder optimal hydrogen bonding with catalytic residues (e.g., Asp335) compared to smaller substituents like iodine . However, its lipophilicity enhances membrane permeability, a critical factor in in vivo efficacy.

- Dual-Target Modulators : Unlike CIU, which modulates both sEH and PPARγ, the 2-isopropoxy analog’s larger substituent may restrict conformational flexibility, limiting dual activity .

Comparative Data Table

Q & A

Q. What are the recommended storage conditions for N-cyclohexyl-N'-(2-isopropoxyphenyl)urea to ensure stability?

The compound should be stored at 2–8°C in a dry environment to prevent degradation. Exposure to moisture or elevated temperatures may compromise its stability. Proper sealing of containers and avoidance of dust formation are critical to maintaining purity .

Q. What safety protocols are essential during handling?

- Personal Protective Equipment (PPE): Use safety glasses, face shields, and gloves to avoid skin/eye contact (H315, H319 hazards) .

- Ventilation: Ensure local exhaust ventilation to prevent inhalation of aerosols (H335 hazard) .

- Spill Management: Collect spills using non-sparking tools and avoid dust generation .

Q. What synthetic methodologies are documented for this compound?

A common approach involves reacting cyclohexyl isocyanate with a substituted phenylamine precursor (e.g., 2-isopropoxyaniline) in anhydrous solvents like toluene. Reflux conditions (~110°C) with catalytic bases may enhance yield .

Q. Which analytical techniques are used for initial characterization?

- Purity Analysis: Gas chromatography (GC) or high-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) .

- Structural Confirmation: Nuclear magnetic resonance (NMR) for verifying cyclohexyl and isopropoxy substituents .

Advanced Research Questions

Q. How can synthesis yield be optimized while minimizing impurities?

- Solvent Selection: Use anhydrous toluene or tetrahydrofuran (THF) to suppress side reactions (e.g., hydrolysis of isocyanate intermediates) .

- Stoichiometry: A 10–20% molar excess of cyclohexyl isocyanate ensures complete conversion of the phenylamine precursor .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) effectively removes byproducts like N,N'-dicyclohexylurea .

Q. What advanced techniques elucidate its interaction with soluble epoxide hydrolase (sEH)?

- X-ray Crystallography: Resolves hydrogen bonding between the urea moiety and sEH residues (e.g., D335, Y466) .

- Molecular Docking: Predicts binding affinity using software like AutoDock Vina, guided by thermodynamic parameters (e.g., ΔG) .

Q. How should researchers address contradictory bioactivity data?

- Impurity Profiling: Use GC-MS or LC-MS to identify contaminants (e.g., unreacted isocyanate) that may skew assay results .

- Assay Validation: Include positive controls (e.g., known sEH inhibitors) and replicate experiments across multiple cell lines .

Q. Can reaction thermodynamics guide synthesis optimization?

Yes. For example, the exothermic reaction of isocyanates with amines (ΔrH° ≈ -23.5 kcal/mol) suggests controlled temperature (e.g., ice baths) to prevent thermal degradation. Solvents with high boiling points (e.g., toluene) accommodate reflux without side reactions .

Methodological Considerations

- Data Contradictions: Cross-validate results using orthogonal techniques (e.g., NMR and LC-MS for purity) .

- Bioactivity Assays: Measure IC50 values via fluorometric assays using cis-epoxyeicosatrienoic acid as an sEH substrate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.